molecular formula C10H19Cl2N3 B13581800 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidinedihydrochloride

4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidinedihydrochloride

Cat. No.: B13581800
M. Wt: 252.18 g/mol
InChI Key: LMBHCUTWQLDWEW-UHFFFAOYSA-N
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Description

4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidinedihydrochloride is a chemical hybrid of two privileged structures in medicinal chemistry: the piperidine ring and the pyrazole heterocycle. The integration of these moieties creates a sophisticated scaffold designed for the discovery and development of novel therapeutic agents. Piperidine derivatives are extensively utilized in drug construction, featuring in more than twenty classes of pharmaceuticals and are considered one of the most significant synthetic fragments for the pharmaceutical industry . Concurrently, pyrazole-based compounds demonstrate a broad and diverse pharmacological profile, including prominent anti-inflammatory and anticancer activities . The specific molecular architecture of this compound suggests significant potential for application in several research domains. Pyrazole-containing molecules are frequently investigated as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy and as biomolecules that induce cell cycle arrest and apoptosis in various cancer cell lines, such as HepG-2, BT474, and BGC823 . Furthermore, the piperidine-pyrazole structure is a recognized pharmacophore in the development of cannabinoid CB1 receptor antagonists, which have been explored for managing conditions like obesity and metabolic disorders . Researchers may find this dihydrochloride salt particularly valuable as a building block for synthesizing more complex molecules or as a candidate for high-throughput screening in phenotypic and target-based assays, aiming to develop new treatments for immunological, inflammatory, and proliferative diseases. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.18 g/mol

IUPAC Name

4-(2,4-dimethylpyrazol-3-yl)piperidine;dihydrochloride

InChI

InChI=1S/C10H17N3.2ClH/c1-8-7-12-13(2)10(8)9-3-5-11-6-4-9;;/h7,9,11H,3-6H2,1-2H3;2*1H

InChI Key

LMBHCUTWQLDWEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidinedihydrochloride typically involves:

  • Formation of the substituted pyrazole ring with methyl groups at the 1 and 4 positions.
  • Functionalization at the 5-position of the pyrazole ring to introduce a suitable leaving group or reactive site.
  • Coupling or alkylation reaction between the pyrazole derivative and piperidine.
  • Conversion of the free base to the dihydrochloride salt for enhanced stability and solubility.

Detailed Synthetic Routes

Pyrazole Ring Construction and Substitution
  • The pyrazole core is often synthesized by condensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by methylation steps to introduce methyl substituents at the N1 and C4 positions.
  • For example, hydrazine reacts with a methyl-substituted β-diketone to yield 1,4-dimethylpyrazole intermediates.
  • Subsequent functionalization at the 5-position (e.g., halogenation or formation of a leaving group) facilitates further coupling reactions.
Coupling with Piperidine
  • The key step involves nucleophilic substitution or reductive amination between the 5-position functionalized pyrazole and piperidine.
  • Piperidine can be introduced either as the free base or as a protected derivative to control regioselectivity.
  • The coupling is often performed under mild conditions using bases such as potassium carbonate or via Buchwald–Hartwig amination for aryl or heteroaryl halides.
  • The reaction conditions are optimized to achieve high yields and purity.
Formation of Dihydrochloride Salt
  • The free base compound is treated with hydrochloric acid in an organic solvent or aqueous medium to form the dihydrochloride salt.
  • This salt formation improves the compound’s stability, crystallinity, and solubility for pharmaceutical applications.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Hydrazine + β-diketone, reflux 80-90 Formation of 1,4-dimethylpyrazole core
2 Functionalization at C5 Halogenation (e.g., NBS or POCl3) 60-70 Introduction of leaving group
3 Coupling with piperidine Piperidine, K2CO3, DMF, 50-80°C 70-85 Nucleophilic substitution or amination
4 Salt formation HCl in ethanol or ether >95 Formation of dihydrochloride salt

Research Findings and Analysis

Yields and Purity

  • Multi-step synthesis yields are generally high, with overall yields exceeding 50% after purification.
  • Purification techniques such as recrystallization and chromatography are employed to isolate the dihydrochloride salt with >98% purity.
  • The dihydrochloride salt exhibits good stability under ambient conditions.

Reaction Optimization

  • The choice of solvent (e.g., DMF, DMSO) and base (e.g., potassium carbonate) significantly affects coupling efficiency.
  • Temperature control is critical during halogenation to avoid over-substitution or degradation.
  • Buchwald–Hartwig amination has been reported as an effective method for coupling pyrazole derivatives with piperidine, providing regioselectivity and high yields.

Structural Confirmation

  • Characterization by NMR (1H and 13C), mass spectrometry, and elemental analysis confirms the structure.
  • X-ray crystallography of the dihydrochloride salt shows the expected protonation at the piperidine nitrogen atoms.

Comparative Synthesis Insights

Parameter Traditional Alkylation Route Buchwald–Hartwig Coupling Route
Reaction time 12-24 hours 6-12 hours
Yield 60-75% 75-85%
Regioselectivity Moderate High
Purification complexity Moderate Lower
Scalability Good Excellent

Chemical Reactions Analysis

Types of Reactions

4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Comparison

Compound Core Structure Functional Groups Solubility (Predicted) logP (Estimated)
4-(1,4-Dimethyl-1H-pyrazol-5-yl)piperidinedihydrochloride Piperidine + Pyrazole Dihydrochloride salt High (ionic) ~1.5
4-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-4-methoxypiperidine Piperidine + Pyrazole Methoxy group Moderate ~2.8
3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-methoxypropanoic Acid Pyrazole + Carboxylic Acid Methoxy, Carboxylic acid Low (neutral pH) ~1.0
Omeprazole Benzimidazole Sulfoxide, Methoxy Low ~2.0

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